2-[5-(4-Chloro-3,5-dimethylphenoxy)pentylamino]ethanol
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Overview
Description
2-[5-(4-Chloro-3,5-dimethylphenoxy)pentylamino]ethanol is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, a pentylamino chain, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chloro-3,5-dimethylphenoxy)pentylamino]ethanol typically involves multiple steps. One common method includes the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol . This intermediate is then reacted with a suitable alkylating agent to introduce the pentylamino group, followed by the addition of an ethanol moiety to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Common reagents used in these processes include chlorinating agents like chlorine gas or sulfuryl chloride, and alkylating agents such as alkyl halides .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chloro-3,5-dimethylphenoxy)pentylamino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
2-[5-(4-Chloro-3,5-dimethylphenoxy)pentylamino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[5-(4-Chloro-3,5-dimethylphenoxy)pentylamino]ethanol exerts its effects involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with enzymes or receptors, while the pentylamino chain and ethanol moiety contribute to its overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-(diethylamino)phenyl)acetamide
- 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
- 4-Chloro-3,5-dimethylphenol
Uniqueness
2-[5-(4-Chloro-3,5-dimethylphenoxy)pentylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[5-(4-chloro-3,5-dimethylphenoxy)pentylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2/c1-12-10-14(11-13(2)15(12)16)19-9-5-3-4-6-17-7-8-18/h10-11,17-18H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCLOFLASZPHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCNCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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